1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Description
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O and a molecular weight of 208.16 g/mol (calculated). The compound features a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, linked to an ethanol moiety. coli or G. geotrichum in deep eutectic solvent (DES) systems, achieving high enantioselectivity (>99% ee) and yields up to 92% .
Key physicochemical properties (predicted):
- Boiling point: ~188°C (similar to structural analogs)
- Density: ~1.3 g/cm³
- Solubility: Likely low in water due to hydrophobic -CF₃ groups; soluble in organic solvents like ethanol or DMSO.
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMUNUHSORCOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641017 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-69-1 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 367-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. These methods are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-(trifluoromethyl)benzaldehyde or 4-fluoro-3-(trifluoromethyl)acetophenone.
Reduction: 4-Fluoro-3-(trifluoromethyl)ethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, making it a promising candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies suggest that its structural features may enhance its ability to interact with bacterial membranes, leading to increased efficacy against various pathogens .
Agrochemicals
The trifluoromethyl group in this compound contributes to its applications in agrochemicals, particularly as a building block for developing new pesticides and herbicides. Compounds derived from this compound have been evaluated for their effectiveness in protecting crops from pests, demonstrating significant biological activity.
Materials Science
In materials science, this compound is being explored for its potential use in developing advanced materials with unique properties. Its fluorinated nature allows for modifications that can enhance thermal stability and chemical resistance, which are desirable traits in various industrial applications .
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of this compound for anticancer activity. The derivatives were tested against several cancer cell lines, showing promising results in selectively inducing apoptosis in malignant cells while exhibiting minimal toxicity to normal cells .
Case Study 2: Agrochemical Development
In another research article, derivatives of this compound were synthesized and tested for their efficacy as herbicides. The results indicated that these derivatives could effectively inhibit the growth of specific weed species without adversely affecting crop yield, showcasing their potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol (CAS 348-84-5)
- Molecular formula : C₉H₈ClF₃O
- Molecular weight : 224.61 g/mol
- Key difference : Chlorine replaces fluorine at the 4-position.
- Impact : The larger, more electronegative Cl atom increases molecular weight and may enhance lipophilicity (logP) compared to the fluoro analog. This substitution could improve metabolic stability but reduce bioavailability due to steric hindrance .
Functional Group-Modified Analogs
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol (CAS 1248184-67-9)
- Molecular formula: C₉H₉F₄NO
- Molecular weight : 223.17 g/mol
- Key difference: An amino (-NH-) group replaces a methylene (-CH₂-) in the ethanol chain.
- This modification is critical in drug design for enhancing target affinity .
Multi-Trifluoromethyl Substituted Analogs
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol
- Molecular formula : C₁₀H₈F₆O
- Molecular weight : 282.17 g/mol
- Key difference : Two -CF₃ groups at positions 3 and 5.
- Impact : Increased steric bulk and electron-withdrawing effects enhance resistance to oxidative metabolism. This compound is a key intermediate in synthesizing neurokinin-1 receptor antagonists, highlighting the pharmacological relevance of trifluoromethyl-rich aromatics .
Ketone Derivatives
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one (CAS 239107-27-8)
- Molecular formula : C₁₀H₈F₄O
- Molecular weight : 220.17 g/mol
- Key difference : A ketone replaces the alcohol group.
- Impact : The ketone derivative is less polar, reducing solubility in aqueous media. However, it serves as a precursor for alcohol synthesis via asymmetric reduction, as demonstrated in DES-mediated biocatalytic processes .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings
- Biocatalytic Synthesis : DES systems (e.g., betaine/Lys) significantly enhance yields and enantioselectivity in alcohol synthesis compared to traditional buffers, enabling scalable production .
- Pharmacological Potential: Trifluoromethyl-substituted aromatics are prevalent in drug candidates, such as CYP51 inhibitors for Chagas disease and neurokinin-1 receptor antagonists .
- Stability Considerations : Chloro-substituted analogs exhibit longer metabolic half-lives than fluoro derivatives due to reduced oxidative susceptibility .
Biological Activity
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol, identified by its CAS number 367-69-1, is an organic compound with a molecular formula of CHFO. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biological targets.
The compound's structural characteristics contribute to its biological activity:
- Molecular Weight : 208.15 g/mol
- Boiling Point : 201.5 °C
- Density : 1.315 g/cm³
- Flash Point : 75.6 °C
These properties indicate that the compound is stable under standard laboratory conditions, which is essential for biological assays.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related compounds have exhibited significant cytotoxic effects on various cancer cell lines, including:
- Jurkat Cells : IC = 4.64 ± 0.08 µM
- MCF-7 Cells : IC = 8.47 ± 0.18 µM
These findings suggest that the trifluoromethyl group enhances the compound's potency against cancer cells by affecting cell cycle progression and inducing apoptosis .
The mechanism by which compounds containing trifluoromethyl groups exert their effects often involves modulation of key signaling pathways:
- Inhibition of Tyrosine Kinases : Compounds similar to this compound have been shown to inhibit receptor tyrosine kinases, crucial in cancer cell proliferation .
Study on Cytotoxicity
A study demonstrated that a related compound with a trifluoromethyl substitution exhibited a strong cytotoxic effect across multiple cell lines, indicating a broad-spectrum anticancer activity. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis induction .
| Cell Line | IC (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 20 µM (72h) |
|---|---|---|---|
| Jurkat | 4.64 ± 0.08 | 45.22 | 15.05 |
| MCF-7 | 8.47 ± 0.18 | 58.48 | 21.24 |
This table summarizes the potency of related compounds, highlighting their potential as effective anticancer agents.
Structure-Activity Relationship (SAR)
The incorporation of fluorinated groups, particularly trifluoromethyl groups, has been shown to significantly enhance biological activity compared to non-fluorinated analogs. Studies indicate that such modifications can improve binding affinity and selectivity towards specific biological targets such as serotonin transporters and MAO-B enzymes .
Q & A
Q. What are the standard synthetic routes for preparing 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol, and how are they optimized?
The compound is typically synthesized via catalytic hydrogenation or biocatalytic reduction. A common method involves iron phthalocyanine (FePC)-catalyzed hydration of alkynes under aerobic conditions. For example, 4-methylphenyl acetylene reacts with FePC (0.25 mol%) in ethanol at room temperature for 6–24 hours, yielding secondary alcohols with Markovnikov selectivity . Optimization includes adjusting catalyst loading (e.g., 0.25–1 mol%), solvent polarity (ethanol vs. DES systems), and reaction time. Post-synthesis, purification via flash chromatography and characterization by ¹H/¹⁹F NMR and GC-MS are critical .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.65–7.11 ppm) and hydroxyl/ethyl groups (δ 4.75–1.44 ppm). ¹⁹F NMR confirms trifluoromethyl (-CF₃) and fluoro substituents .
- GC-MS : Validates purity and molecular weight (e.g., m/z 248 for the parent ion) .
- TLC : Monitors reaction progress using silica plates with ethyl acetate/hexane eluents .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity and metabolic stability, increasing membrane permeability. It also induces electron-withdrawing effects, altering reaction kinetics in substitutions or oxidations. For instance, oxidation of the alcohol to ketones requires stronger oxidizing agents (e.g., CrO₃) due to steric and electronic hindrance .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselective reduction of the corresponding ketone precursor (1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one) is achieved using recombinant E. coli whole cells in deep eutectic solvents (DES). For example, betaine/L-lysine DES enhances enantioselectivity (>99.9% ee) and yield (92%) compared to aqueous systems. Biocatalyst engineering (e.g., G. geotrichum ZJPH1810) further improves stereochemical outcomes .
Q. What strategies resolve contradictions in catalytic efficiency between iron and biocatalysts?
Iron catalysts (e.g., FePC) favor aerobic, Markovnikov-selective hydration but suffer from oxidation to Fe(III) species, reducing activity. Biocatalysts avoid this limitation but require optimized DES solvent systems to stabilize enzymes. Comparative studies suggest FePC is superior for small-scale, rapid synthesis, while biocatalysts excel in enantioselective, large-scale applications (up to 500 mL) .
Q. How do structural modifications impact biological activity?
- Fluorine Positioning : 4-Fluoro substitution enhances aromatic ring electron deficiency, improving binding to hydrophobic enzyme pockets (e.g., USP25/28 inhibitors) .
- Hydroxyl Group : Etherification (e.g., acetate formation) reduces polarity, increasing bioavailability. Conversely, oxidation to ketones introduces electrophilic sites for nucleophilic attacks in drug intermediates . Systematic SAR studies using derivatives (e.g., cyclobutyl or naphthalene analogs) reveal that bulky substituents at the 3-position reduce antibacterial potency but improve CNS penetration .
Q. What are the environmental implications of synthesizing and using this compound?
While specific ecotoxicological data are lacking, the -CF₃ group raises concerns about bioaccumulation potential. Green synthesis methods, such as biocatalysis in DES, reduce hazardous waste generation by 30–50% compared to traditional solvents. Life-cycle assessments recommend coupling solvent recovery systems with catalytic processes to minimize environmental footprint .
Methodological Recommendations
- Synthesis : Prioritize FePC for cost-effective Markovnikov addition or recombinant E. coli for enantioselective needs .
- Characterization : Use ¹⁹F NMR to resolve -CF₃ splitting patterns and GC-MS for trace impurity analysis .
- SAR Studies : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities before in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
